molecular formula C10H22O B011817 2,3-Dimethyl-3-octanol CAS No. 19781-10-3

2,3-Dimethyl-3-octanol

Cat. No. B011817
CAS RN: 19781-10-3
M. Wt: 158.28 g/mol
InChI Key: AWHYRPPRRQITHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3-octanol consists of a chain of carbon atoms with two methyl groups (CH3) and a hydroxyl group (OH) attached . The presence of the hydroxyl group classifies it as an alcohol .

Scientific Research Applications

  • Ultrasonic and NMR studies revealed that internal rotational relaxation processes contribute to dispersion in 2,3-dimethyl-3-hexanol, a related compound, indicating its potential in physical chemistry research (Dugue, Emery, & Pethrick, 1980).

  • A study on Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative demonstrates the use of similar compounds in the synthesis of hybrid nanocomposites, with applications in materials science (Zhang & Laine, 2000).

  • The reaction of 2-Dimethylaminoethanol with 1,2-epoxyoctane, producing various products including 1-(s-dimethylaminoethoxy)-2-o, illustrates chemical transformations relevant to synthetic chemistry (Tobler, 1969).

  • Biotransformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in a bioreactor shows the compound's potential in biotechnology and microbiology (Onken & Berger, 1999).

  • Sodium dodecyl sulfate systems in nonaqueous solvents, with octanol acting as a structure breaker, are studied for their implications in colloid and surface science (Ceglie, Monduzzi, & Söderman, 1991).

  • The RK-ASPEN model's accuracy in predicting phase equilibrium data in supercritical CO2 + mixtures containing compounds like 3,7-dimethyl-1-octanol highlights its relevance in chemical engineering (Zamudio, Schwarz, & Knoetze, 2013).

  • The use of 2-MPOD and 3-MPOD in inhibiting mild steel corrosion in acidic solutions, including 3,7-dimethyl-1-octanol, demonstrates applications in materials science and corrosion engineering (Chafiq et al., 2020).

  • The development of a catalyst for 1,3-butadiene dimerization, producing 1,3,7-octatriene in the presence of 2-propanol, is significant in the field of catalysis and organic synthesis (Harkal et al., 2005).

  • A novel synthesis of bicyclo[3.3.0]octenes, with complete stereospecificity, emphasizes the compound's importance in organic chemistry and drug synthesis (Padwa et al., 1996).

  • Studies on n-Octanol's intermolecular interactions and hydrogen bonding provide insights relevant to physical and theoretical chemistry (Pocheć et al., 2022).

  • Research on iron and aluminium chelation therapy using compounds like 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid suggests applications in medical chemistry and pharmacology (Dean et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 3,7-Dimethyl-3-octanol, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling .

properties

IUPAC Name

2,3-dimethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHYRPPRRQITHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941563
Record name 2,3-Dimethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3-octanol

CAS RN

19781-10-3
Record name 2,3-Dimethyl-3-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3-octanol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3-octanol
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-3-octanol
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3-octanol
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-3-octanol
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-3-octanol

Citations

For This Compound
10
Citations
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
S Boro, B Bharadwaj, B Unni, AK Rai… - Research Journal of …, 2023 - rjptonline.org
The leaves of Amaranthus spinosusis considered to have properties to treat menstrual disorder, gastroenteritis, gall bladder inflammation, abscesses, arthritis and also snakebiteThe …
Number of citations: 4 rjptonline.org
TW Mears, A Fookson, P Pomerantz, EH Rich… - J. Res. Natl. Bur …, 1950 - nvlpubs.nist.gov
During the last few years, the advent of reaction engines has pre enLed new fuel problems; one attack on these problems has been the sLudy of the properties of fuel components. The …
Number of citations: 35 nvlpubs.nist.gov
F Arjmand, F Shafiei - BULGARIAN CHEMICAL COMMUNICATIONS, 2017 - bcc.bas.bg
QSPR models are mathematical equations that attempt to correlate chemical structure with a wide variety of physical, chemical and biological properties. In this study, the relationships …
Number of citations: 6 www.bcc.bas.bg
L Mu, C Feng, L Xu - MATCH Commun. Math. Comput. Chem, 2006 - match.pmf.kg.ac.rs
A novel edge degree fi for heteroatom and multiple bonds in molecular graph is derived on the basis of the edge degree δ (er). A novel edge connectivity index mF is introduced. The …
Number of citations: 5 match.pmf.kg.ac.rs
K Šuklje, S Carlin, G Antalick… - Journal of agricultural …, 2019 - ACS Publications
Shiraz wine volatomes from two Australian geographical indications (GIs), that is, Orange and Riverina, were compared using comprehensive two-dimensional gas chromatography …
Number of citations: 31 pubs.acs.org
B Ren - Journal of chemical information and computer sciences, 2002 - ACS Publications
Novel atomic level AI topological indexes based on the adjacency matrix and distance matrix of a graph is used to code the structural environment of each atomic type in a molecule. …
Number of citations: 41 pubs.acs.org
SR Krauss - 1979 - search.proquest.com
I wish to express my sincerest gratitude to Professor Stanley G. Smith for suggesting this research topic, and for his encouragement, enthusiasm, friendship, patience, and guidance as a …
Number of citations: 0 search.proquest.com
SA Epstein - 2010 - search.proquest.com
Many processes influencing organic aerosols involve phase transformations. These include variation of vapor pressures with temperature, which is governed by the enthalpies of …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.